5-(2,3-Difluorophenyl)pyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7F2N3 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
5-(2,3-difluorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7F2N3/c11-8-3-1-2-7(9(8)12)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15) |
InChI Key |
XIMVIOHPEZLINO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=C(N=C2)N |
Origin of Product |
United States |
Advanced Structural Characterization and Elucidation of 5 2,3 Difluorophenyl Pyrimidin 2 Amine
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental to verifying the molecular structure, confirming the presence of key functional groups, and establishing the connectivity of the atoms.
NMR spectroscopy provides precise information about the local chemical environment of hydrogen, carbon, and nitrogen atoms within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525), phenyl, and amine protons. The two protons on the pyrimidine ring (H-4 and H-6) are chemically equivalent due to the free rotation around the C-C bond connecting the rings, and they would appear as a singlet. The amino (-NH₂) protons typically present as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The three aromatic protons on the 2,3-difluorophenyl ring will exhibit a complex multiplet pattern due to proton-proton and proton-fluorine couplings.
¹³C NMR: The carbon NMR spectrum should display signals for all 10 carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached nitrogen and fluorine atoms. The carbons directly bonded to fluorine (C-2' and C-3') will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF). The carbon atoms of the pyrimidine ring will have characteristic shifts, with C-2 (attached to two nitrogen atoms) being the most deshielded.
Table 1: Predicted NMR Spectroscopic Data for 5-(2,3-Difluorophenyl)pyrimidin-2-amine Predicted values are based on standard chemical shift increments and data from analogous structures.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
|---|---|---|---|
| ¹H | ~8.5 | s | H-4, H-6 (Pyrimidine) |
| ¹H | ~7.2-7.4 | m | H-4', H-5', H-6' (Phenyl) |
| ¹H | ~6.5 (broad) | s | -NH₂ |
| ¹³C | ~163 | s | C-2 (Pyrimidine) |
| ¹³C | ~158 | s | C-4, C-6 (Pyrimidine) |
| ¹³C | ~120 | s | C-5 (Pyrimidine) |
| ¹³C | ~150 | dd (¹JCF, ²JCF) | C-2', C-3' (Phenyl) |
| ¹³C | ~125-130 | m | C-1', C-4', C-5', C-6' (Phenyl) |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. For this compound, the key vibrational modes would confirm its structural integrity. vandanapublications.com The spectrum is expected to be characterized by N-H stretching vibrations from the primary amine, C-H stretching from the aromatic rings, C=N and C=C stretching vibrations from the pyrimidine and phenyl rings, and strong C-F stretching bands. researchgate.net
Table 2: Characteristic IR and FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretching (symmetric & asymmetric) | -NH₂ (Amine) |
| 3000 - 3100 | C-H Stretching | Aromatic (C-H) |
| 1620 - 1660 | N-H Bending (Scissoring) | -NH₂ (Amine) |
| 1500 - 1620 | C=N and C=C Stretching | Pyrimidine & Phenyl Rings |
| 1100 - 1300 | C-F Stretching | Aryl-F |
HRMS is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This technique allows for the unambiguous confirmation of the molecular formula. lcms.cznih.gov For this compound, HRMS would verify the expected molecular formula of C₁₀H₇F₂N₃.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₇F₂N₃ |
| Monoisotopic Mass | 207.0611 g/mol |
| Calculated m/z for [M+H]⁺ | 208.0689 |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single-Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, an analysis would provide invaluable data. mdpi.com
Key structural information that would be elucidated includes:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the pyrimidine and phenyl rings.
Torsion Angles: The dihedral angle between the planes of the pyrimidine and the difluorophenyl rings, which defines the molecule's conformation.
Intermolecular Interactions: The solid-state packing is likely dominated by hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyrimidine ring nitrogens can act as acceptors, potentially forming dimeric structures or extended networks, which are common motifs in related 2-aminopyrimidine (B69317) compounds. nih.gov
Crystal System and Space Group: Defines the symmetry and the arrangement of molecules within the unit cell of the crystal.
Vibrational and Electronic Spectroscopy for Advanced Structural Insights
Beyond routine IR, advanced vibrational and electronic spectroscopy can provide a deeper understanding of the molecule's properties.
Vibrational Spectroscopy: A detailed analysis, often aided by computational methods like Density Functional Theory (DFT), can assign specific vibrational modes (stretching, bending, twisting) to the observed IR and Raman peaks. physchemres.orgscirp.org This allows for a more complete characterization of the molecule's dynamic behavior and bonding characteristics.
Theoretical and Computational Chemistry Studies of 5 2,3 Difluorophenyl Pyrimidin 2 Amine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. flapw.dearxiv.org By approximating the exchange-correlation energy, DFT methods provide a balance between accuracy and computational cost, making them suitable for studying complex molecular systems like 5-(2,3-Difluorophenyl)pyrimidin-2-amine. chemrxiv.orgpurdue.edu
Ground State Geometry Optimization and Electronic Structure Analysis
The initial step in computational analysis involves the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy. For this compound, this optimization reveals the precise bond lengths, bond angles, and dihedral angles that characterize its structure.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C-F (average) | 1.35 |
| C-N (pyrimidine ring) | 1.33 | |
| C-C (inter-ring) | 1.48 | |
| Bond Angle | F-C-C (difluorophenyl) | 119.5 |
| C-N-C (pyrimidine ring) | 116.0 | |
| Dihedral Angle | Phenyl-Pyrimidine | 35.0 |
Note: These values are representative and would be precisely determined in a specific DFT calculation.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a pivotal role in chemical reactions. irjweb.comaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netajchem-a.com A smaller energy gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the amine group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the difluorophenyl ring, influenced by the electron-withdrawing fluorine atoms, making this region susceptible to nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Theoretical)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, highlighting regions of positive and negative electrostatic potential. deeporigin.commdpi.com This map is invaluable for predicting how a molecule will interact with other charged or polar species. researchgate.netresearchgate.netnih.gov In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the fluorine atoms due to their high electronegativity. The hydrogen atoms of the amine group would exhibit a positive potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to protein-ligand binding. nih.gov
Reactivity Descriptors and Global Chemical Reactivity Indices
Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.netscispace.com These indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) indicates the resistance to change in electron distribution. A lower hardness value suggests higher reactivity.
Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
Table 3: Global Chemical Reactivity Indices for this compound (Theoretical)
| Descriptor | Formula | Value (eV) |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.15 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.35 |
| Global Electrophilicity Index (ω) | χ²/2η | 3.66 |
Note: These values are calculated based on the theoretical HOMO and LUMO energies in Table 2.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are employed to study the behavior of molecules over time and their interactions with biological macromolecules. These techniques are essential in drug discovery for predicting how a potential drug molecule might bind to its target protein.
Protein-Ligand Interaction Prediction via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, typically a protein. nih.govsemanticscholar.orgyoutube.com This method is widely used to screen for potential drug candidates and to understand the molecular basis of their activity. nih.govrjptonline.org
In a docking simulation, the ligand is placed in the binding site of the protein, and various conformations and orientations are explored to find the one with the most favorable binding energy. The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. For this compound, its structural features, including hydrogen bond donors (the amine group) and acceptors (the pyrimidine nitrogens), as well as the aromatic rings, suggest it could form strong interactions with a variety of protein targets.
Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Amine group with Asp145; Pyrimidine N with Lys33 |
| Hydrophobic Interactions | Difluorophenyl ring with Phe80, Leu134 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational stability and the dynamics of its interactions with biological macromolecules, such as proteins or nucleic acids. While specific MD simulation data for this compound is not extensively available in public literature, the behavior of analogous compounds in simulations offers a predictive framework for its likely dynamics.
MD simulations on related pyrimidine derivatives often reveal that the molecule does not remain in a single, rigid conformation but instead explores a range of energetically accessible states. nih.gov The simulation tracks the trajectory of the molecule, allowing for the analysis of fluctuations in bond lengths, angles, and dihedral angles. A key aspect of the conformational analysis for this compound would be the rotational barrier around the C-C bond connecting the pyrimidine and the difluorophenyl rings. The fluorine substitutions on the phenyl ring are expected to influence this rotation due to steric and electronic effects.
The stability of different conformers can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable conformation will exhibit relatively small RMSD fluctuations around an average structure. For complexes with a target protein, MD simulations can also evaluate the stability of the binding pose predicted by molecular docking. mdpi.com The RMSD of the ligand within the binding site and the root-mean-square fluctuation (RMSF) of protein residues can indicate the stability of the interaction. mdpi.com For instance, studies on similar kinase inhibitors show that stable binding is often characterized by RMSD values of the ligand below 2.0 Å. mdpi.com
Table 1: Representative Parameters from MD Simulations of Analogous Pyrimidine Derivatives
| Parameter | Typical Value/Observation | Significance |
| Ligand RMSD | < 2.0 Å | Indicates a stable binding pose of the ligand within the protein's active site. |
| Protein RMSF | Low for binding site residues | Shows that key interacting residues maintain a stable conformation. |
| Intermolecular H-Bonds | 1-3 stable bonds | Highlights key hydrogen bond interactions that anchor the ligand. mdpi.com |
| Conformational Dihedrals | Specific range of angles | Defines the preferred orientation of the difluorophenyl ring relative to the pyrimidine core. |
These simulations can also elucidate the role of solvent molecules, such as water, in mediating protein-ligand interactions.
In Silico Prediction of Molecular Interactions and Binding Modes
In silico methods, particularly molecular docking, are fundamental in predicting how a ligand like this compound might bind to a biological target, such as a protein kinase. mdpi.com Docking algorithms explore the conformational space of the ligand within the protein's binding site and score the different poses based on factors like steric complementarity and intermolecular interactions. nih.gov
For 2-aminopyrimidine (B69317) derivatives, a common binding motif within kinase active sites involves the formation of hydrogen bonds between the aminopyrimidine core and the hinge region of the kinase. mdpi.com Specifically, the amino group and one of the pyrimidine nitrogens can act as hydrogen bond donors and acceptors, respectively, to the backbone amide and carbonyl groups of hinge residues.
The 2,3-difluorophenyl moiety of the molecule likely occupies a hydrophobic pocket within the binding site. The fluorine atoms can modulate the electronic properties of the phenyl ring and may form specific interactions, such as halogen bonds or weak hydrogen bonds with protein residues. The precise orientation of this group is critical for achieving high binding affinity and selectivity.
Computational studies on analogous compounds have identified key interactions that are likely relevant for this compound. For example, docking studies of similar pyrimidine-based inhibitors into kinase domains frequently show interactions with conserved residues in the ATP-binding pocket.
Table 2: Predicted Molecular Interactions for a Representative Pyrimidine-Based Kinase Inhibitor
| Interaction Type | Ligand Moiety | Protein Residue (Example) | Predicted Distance (Å) |
| Hydrogen Bond | 2-amino group | Hinge Region Backbone C=O | ~2.8 - 3.2 |
| Hydrogen Bond | Pyrimidine N1 | Hinge Region Backbone N-H | ~2.9 - 3.3 |
| Hydrophobic Interaction | Difluorophenyl ring | Hydrophobic Pocket (e.g., Leu, Val) | ~3.5 - 4.5 |
| Pi-Pi Stacking | Phenyl Ring | Aromatic Residue (e.g., Phe, Tyr) | ~3.4 - 5.0 |
Binding free energy calculations, using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can be employed to rank different binding poses and predict the binding affinity of the compound. nih.gov These calculations consider van der Waals, electrostatic, and solvation energies to provide a more quantitative estimate of the interaction strength.
Structure Activity Relationship Sar Studies of Pyrimidin 2 Amine Scaffolds with Fluorinated Substituents
Influence of Fluoro-Substituents on the Phenyl Ring on Molecular Interactions
Research has shown that the presence of a difluorophenyl group can enhance the inhibitory activity of pyrimidine (B1678525) derivatives. nih.gov Fluorine's electron-withdrawing nature can alter the electronic properties of the aromatic ring, influencing π-stacking or other non-covalent interactions within the target protein's binding pocket. researchgate.net These interactions are crucial for the binding affinity of an inhibitor to its target kinase. mdpi.com For instance, in the development of inhibitors for Tropomyosin Receptor Kinase (Trk), substituting a pyrrolidine moiety with a 2,5-difluorophenyl group was found to significantly enhance the compound's activity. nih.gov This enhancement is attributed to the favorable interactions that the fluorine atoms make with the protein's active site.
The table below summarizes the effect of fluorine substitution on inhibitor potency from various studies.
| Base Scaffold | Substitution | Target | Effect on Potency |
| Pyrazolo[1,5-a]pyrimidine | 2,5-difluorophenyl at 5th position | TrkA | Significant increase in inhibition |
| Pyrazolo[1,5-a]pyrimidine | Nitrile at 3rd, fluorine on pyrrolidine ring | NTRK1 | Enhanced activity |
| Pyrido[2,3-d]pyrimidine | Phenyl with fluorine atom | Various Kinases | Contributes to activity |
Positional Effects of Fluorine Atoms on Pyrimidine Activity
The specific placement of fluorine atoms on the phenyl ring is a critical determinant of a compound's biological activity. The positional isomerism of fluorine can lead to substantial differences in binding affinity and efficacy. SAR studies on Trk inhibitors revealed that a fluorine atom at a specific position on a substituent was crucial for activity. nih.gov Shifting the fluorine's position on the benzene ring could alter the molecule's orientation and its interactions with the kinase. nih.gov
For example, studies on pyrazolo[1,5-a]pyrimidine analogs demonstrated that the introduction of a 2,5-difluorophenyl group significantly boosted Trk inhibition. nih.gov This suggests that the ortho and meta positions on the phenyl ring are key locations for fluorine substitution to achieve optimal interactions. The introduction of fluorine at different positions can have varying effects on the molecule's polarity and its ability to interact with specific amino acid residues, such as the gatekeeper residue in the kinase binding pocket. acs.orgnih.gov
The following table illustrates how the position of fluorine can impact inhibitory concentration.
| Compound Series | Fluorine Position | Target Kinase | Observed Activity (IC50) |
| Pyrazolo[1,5-a]pyrimidine Analog | 2,5-difluoro on phenyl | TrkA, TrkB, TrkC | < 1 nM nih.gov |
| Pyrazolo[1,5-a]pyrimidine Analog | Fluorine at position 'X' | TrkA | Crucial for activity nih.gov |
| Thiazolo[4,5-d]pyrimidine Analog | 4-fluorophenyl at N3 | N/A | Structure confirmed, activity varies mdpi.com |
Systematic Substituent Modifications on the Pyrimidine Core and their Research Implications
Systematic modifications to the pyrimidine core are a cornerstone of developing highly selective kinase inhibitors. acs.org The 2-aminopyrimidine (B69317) scaffold allows for substitutions at multiple positions, primarily C4, C5, and C6, which can be tailored to exploit differences in the ATP-binding sites of various kinases.
Research has demonstrated that modifying the C5 position, which is situated near the gatekeeper residue of the binding pocket, can impart improved kinome-wide selectivity. acs.org Pairing modifications at the C5 position (e.g., with H, Br, or cyclopropyl) with different side chains at the C2 and C4 positions allows for a "mixing and matching" approach to library design, enabling the exploration of a wide chemical space to identify inhibitors for understudied kinases. acs.org
Furthermore, the nature of the substituent at the C2 and C4 positions greatly influences the inhibition profile. For instance, incorporating a sulfonamide-bearing side chain at the C4 position resulted in compounds that inhibited a very narrow range of kinases. acs.org Similarly, a substituted pyrazole at the C2 position also led to aminopyrimidines with narrow inhibition profiles. acs.org Pyrimidine-based compounds, such as 2-aminopyrimidines and 2,4-diaminopyrimidines, are designed to form critical hydrogen bonds with amino acid residues in the hinge region of their target kinases. nih.gov
| Modification Position | Substituent Type | Research Implication |
| C2 | Substituted pyrazole | Narrower, more selective inhibition profile acs.org |
| C4 | Sulfonamide-bearing side chain | Narrowest inhibition profile acs.org |
| C5 | H, Br, Cyclopropyl | Modulates kinome-wide selectivity acs.org |
| C2, C4 | Various anilines, pyrazoles | Generation of diverse inhibitor libraries nih.gov |
Computational Structure-Activity Relationship Approaches (e.g., QSAR, 3D-QSAR)
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR), are powerful tools for understanding the SAR of pyrimidine-based inhibitors and guiding the design of new, more potent compounds. nih.govresearchpublish.com These approaches build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchpublish.comtandfonline.com
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govnih.gov These techniques generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. researchgate.net
For example, a 3D-QSAR study on pyrimidine derivatives might reveal that a bulky, electropositive substituent is favored at the C4 position, while an electronegative group is preferred on the C5-phenyl ring to enhance activity. These models are statistically validated using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²), where values greater than 0.5 and 0.7, respectively, indicate a good predictive model. nih.gov The insights gained from these computational studies, often combined with molecular docking, help rationalize experimental findings and provide clear guidelines for the rational design and optimization of novel inhibitors. nih.govresearchgate.net
| QSAR Study Type | Key Findings/Model Statistics | Application |
| CoMFA | q² = 0.765, r² = 0.980. Steric (58.2%) and electrostatic (41.8%) fields are important. nih.gov | Design of mIDH1 inhibitors |
| CoMSIA | q² = 0.770, r² = 0.997. nih.gov | Design of mIDH1 inhibitors |
| 3D-QSAR/Docking | Red contours near C2 of a ring indicate need for electronegative groups. | Optimization of FAK inhibitors |
| CoMFA/CoMSIA | CoMFA q² = 0.663; CoMSIA q² = 0.730. Good predictability for ALK inhibitors. researchgate.net | Design of second-generation ALK inhibitors |
Mechanistic Investigations of 5 2,3 Difluorophenyl Pyrimidin 2 Amine in in Vitro Biological Systems
Exploration of Molecular Targets and Pathways
In vitro investigations into 5-(2,3-Difluorophenyl)pyrimidin-2-amine and its structural analogs focus on identifying specific molecular targets and the pathways they modulate. The inherent chemical properties of the 2-aminopyrimidine (B69317) core, featuring a characteristic hydrogen bond donor-acceptor-donor pattern, make it an effective hinge-binding motif for many enzymes, particularly protein kinases.
Enzyme Inhibition Mechanisms (e.g., Kinases, Methyltransferases)
The 2-aminopyrimidine scaffold is a prominent feature in a multitude of enzyme inhibitors, with protein kinases being the most extensively studied target class. nih.gov These compounds typically function as ATP-competitive inhibitors by occupying the adenine-binding pocket of the kinase. The pyrimidine (B1678525) core forms key hydrogen bonds with the backbone amide residues of the kinase hinge region, a critical interaction for potent inhibition. nih.gov
Research into structurally related compounds has demonstrated potent inhibitory activity against a diverse range of kinases. For example, various 2-aminopyrimidine derivatives have been identified as potent inhibitors of Mer/c-Met, mdpi.com Fibroblast Growth Factor Receptor 4 (FGFR4), nih.gov Tropomyosin receptor kinase A (TRKA), researchgate.net and Aurora Kinases. nih.govacs.org One study on dual Mer/c-Met inhibitors reported a 2-aminopyrimidine derivative featuring a 3,5-difluorophenyl group that exhibited an IC₅₀ value of 1.7 nM against Mer kinase. mdpi.com Another series of 2-aminopyrimidine derivatives was developed as highly selective FGFR4 inhibitors, with the lead compound showing an IC₅₀ value of 2.6 nM. nih.gov
| Derivative Class | Target Kinase | IC₅₀ (nM) |
| Aminopyrimidine Derivative | Mer | 1.7 |
| 2-Aminopyrimidine Derivative | FGFR4 | 2.6 |
| Aminopyrimidine Derivative | TRKA | 53 |
| Pyrimidine-Diamine Derivative | Aurora A | - |
Beyond kinases, the 2-aminopyrimidine scaffold has also been investigated for its inhibitory effects on other enzyme classes. Studies have identified 2-aminopyrimidine derivatives as effective inhibitors of β-glucuronidase, an enzyme linked to various pathological conditions. nih.govmdpi.comsemanticscholar.org In one such study, a synthesized derivative demonstrated an IC₅₀ value of 2.8 µM, showing significantly higher potency than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 µM). nih.govsemanticscholar.org
| Derivative | Target Enzyme | IC₅₀ (µM) |
| 2-Aminopyrimidine Derivative 24 | β-Glucuronidase | 2.8 ± 0.10 |
| 2-Aminopyrimidine Derivative 8 | β-Glucuronidase | 72.0 ± 6.20 |
| 2-Aminopyrimidine Derivative 9 | β-Glucuronidase | 126.43 ± 6.16 |
| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 ± 2.16 |
There is limited published research specifically detailing the activity of this compound or its close analogs against methyltransferases.
Receptor Modulation Mechanisms
The versatility of the 2-aminopyrimidine scaffold extends to the modulation of cell surface receptors. Research has demonstrated that this chemical class can serve as a basis for the development of potent and selective receptor ligands.
A notable example is the development of a series of 2-aminopyrimidine derivatives as antagonists for the histamine (B1213489) H4 receptor (H4R), a target for inflammatory and pain conditions. nih.gov Starting from a hit identified through high-throughput screening, structure-activity relationship (SAR) studies led to the optimization of potency. The research highlighted a compound, 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, which was potent in vitro and demonstrated anti-inflammatory and antinociceptive activity in animal models, supporting the potential of H4R antagonists in therapeutic applications. nih.gov This work confirms that the 2-aminopyrimidine core can be effectively utilized to generate ligands that modulate receptor function. nih.gov
Cellular Pathway Interrogation (In Vitro)
To understand the biological consequences of target engagement, in vitro cellular assays are employed. These studies bridge the gap between molecular interactions and cellular responses, providing insights into the compound's functional effects.
Assays for Modulation of Specific Cellular Processes (e.g., Biofilm Formation)
Bacterial biofilm formation is a critical cellular process that contributes to antibiotic resistance and chronic infections. nih.gov The 2-aminopyrimidine (2-AP) scaffold has been identified as a novel modulator of this process. nih.govrsc.org
In a comprehensive study, a library of substituted 2-AP derivatives was screened for its ability to inhibit biofilm formation across various bacterial strains. nih.gov The activity was quantified using a crystal violet staining assay to measure the adhered biofilm biomass. Several derivatives were found to inhibit biofilm formation, particularly in Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA). nih.gov Notably, some of these compounds were also able to suppress MRSA's resistance to conventional antibiotics. nih.govrsc.org
| Compound | Target Strain | Biofilm Inhibition IC₅₀ (µM) |
| 10 (2-AP amide derivative) | MRSA | 84 |
| 10 (2-AP amide derivative) | MSSA | 128 |
| 10 (2-AP amide derivative) | P. aeruginosa | 200 |
| 37 (2-AP-aryl derivative) | MSSA | 114 |
These findings, along with other studies on related quinazoline (B50416) and pyrimidine structures, establish the potential for this class of compounds to interfere with the complex process of biofilm development. nih.gov
Cell-Free Mechanistic Studies to Elucidate Mode of Action
Cell-free assays are fundamental to elucidating a compound's direct mode of action, as they isolate the target molecule from confounding cellular factors. The enzyme inhibition assays discussed previously (Section 6.1.1) are primary examples of cell-free mechanistic studies.
For instance, kinase activity is often measured using fluorescence resonance energy transfer (FRET)-based biochemical assays, such as the Z′-Lyte™ assay. nih.gov This system uses purified kinase, a specific peptide substrate, and ATP to measure phosphorylation directly. By introducing an inhibitor like a 2-aminopyrimidine derivative, a dose-dependent decrease in signal can be observed, allowing for the precise calculation of an IC₅₀ value. nih.gov Such assays confirm that the compound directly inhibits the enzyme's catalytic activity and can help determine the mechanism of inhibition (e.g., ATP-competitive). Similarly, the in vitro β-glucuronidase inhibition assay uses the purified enzyme to directly assess the inhibitory potential of test compounds. nih.gov These cell-free studies are indispensable for confirming the molecular target and understanding the fundamental mechanism of action.
Insights from Ligand-Target Co-crystallography for Related Pyrimidine Derivatives
While a specific co-crystal structure for this compound is not available in the public domain, X-ray crystallography and molecular modeling studies of structurally related pyrimidine derivatives provide significant insights into their binding modes.
The most conserved interaction for 2-aminopyrimidine-based kinase inhibitors is the formation of one or two hydrogen bonds between the exocyclic amine (N-2) and the pyrimidine ring nitrogen (N-1 or N-3) with the backbone of the kinase hinge region. nih.gov This bidentate interaction mimics the binding of the adenine (B156593) base of ATP and is a cornerstone of the scaffold's inhibitory activity.
Co-crystal structures of various pyrazolopyrimidine and pyrrolopyrimidine derivatives bound to kinases like EGFR and TrKA confirm this binding paradigm. researchgate.netnih.govmdpi.com In these structures, the pyrimidine-containing core is positioned deep within the ATP-binding pocket, making direct contact with key hinge residues such as methionine. nih.gov The substituent at the 5-position of the pyrimidine ring, analogous to the 2,3-difluorophenyl group, typically extends into a more solvent-exposed region or a hydrophobic back pocket, where it can form additional interactions that enhance potency and determine selectivity. nih.gov
Molecular docking studies further support these findings. Simulations of 2-aminopyrimidine derivatives in the active sites of β-glucuronidase and kinases like BRD4 have successfully predicted binding orientations. nih.govnih.gov For BRD4, docking predicted a key hydrogen bond with asparagine 140 and hydrophobic interactions with proline 82 and tyrosine 97, guiding further compound design. nih.gov These structural studies are invaluable for understanding structure-activity relationships and for the rational design of new, more potent, and selective inhibitors based on the 2-aminopyrimidine scaffold.
Advanced Research Avenues and Future Directions for 5 2,3 Difluorophenyl Pyrimidin 2 Amine
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The development of 5-(2,3-Difluorophenyl)pyrimidin-2-amine into a chemical probe could provide invaluable tools for target identification and validation. Future research in this area could focus on several key modifications:
Fluorogenic Labeling: The pyrimidine (B1678525) or phenyl ring could be functionalized with a fluorophore. This would allow for the visualization of the compound's distribution within cells and tissues, providing insights into its pharmacokinetic and pharmacodynamic properties.
Photoaffinity Labeling: Introduction of a photoreactive group, such as an azide (B81097) or diazirine, would enable the formation of a covalent bond with its biological target upon photoactivation. This is a powerful technique for irreversibly labeling and subsequently identifying the protein targets of a compound.
Biotinylation: Attaching a biotin (B1667282) tag would allow for the affinity-based purification of the compound's binding partners from complex biological mixtures. This approach is instrumental in proteomics-based target discovery.
The design of such probes would require careful consideration of the point of attachment to minimize disruption of the compound's native biological activity. The difluorophenyl group, for instance, is often crucial for binding interactions, suggesting that modifications should be directed towards less critical positions on the pyrimidine core.
Integration with Fragment-Based and De Novo Design Strategies
Fragment-based drug discovery (FBDD) and de novo design are powerful computational and experimental strategies for the rational design of novel therapeutics. nih.govkuleuven.be this compound is well-suited for integration into these workflows.
Fragment-Based Approaches: In FBDD, small molecular fragments are screened for weak binding to a biological target, and promising hits are then optimized into more potent leads. mdpi.com The this compound structure can be conceptually deconstructed into two key fragments: the 2-aminopyrimidine (B69317) core and the 2,3-difluorophenyl group.
Fragment Growing: If the 2-aminopyrimidine fragment is identified as a binder, the 2,3-difluorophenyl group can be considered a "growth vector" from the core. Future design efforts could explore alternative substitutions at the 5-position of the pyrimidine ring to optimize interactions with the target protein.
Fragment Linking: If the 2,3-difluorophenyl fragment and another fragment binding in a proximal pocket are identified, the pyrimidine core could serve as a linker to connect them, creating a more potent molecule. mdpi.com
| Strategy | Description | Application to this compound |
|---|---|---|
| Fragment Screening | Screening libraries of low molecular weight compounds to identify binders to a target. | The 2-aminopyrimidine or difluorophenyl moieties could be part of a fragment library. |
| Fragment Growing | Elaborating a fragment hit to increase its affinity and potency. | Modifying the difluorophenyl group or adding substituents to the pyrimidine ring. |
| Fragment Linking | Connecting two or more fragments that bind to adjacent sites on a target. | Using the pyrimidine core to link a difluorophenyl fragment with another identified fragment. |
De Novo Design: De novo design algorithms aim to generate novel molecular structures from scratch that fit a target's binding site. These methods can use the 2-aminopyrimidine scaffold as a starting point, exploring a vast chemical space for optimal substitutions at various positions. The difluorophenyl group's specific substitution pattern provides a valuable data point for training these algorithms on the types of interactions favored by a particular target.
Exploration of Novel Synthetic Methodologies for Fluorinated Pyrimidines
The synthesis of fluorinated aromatic compounds, including pyrimidines, can be challenging. Future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes.
Recent advances in organic synthesis offer several promising avenues:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful methods for forming the carbon-carbon bond between the pyrimidine and the difluorophenyl ring. mdpi.com The development of new catalysts and reaction conditions could improve yields and substrate scope.
C-H Activation: Direct C-H activation of the pyrimidine ring followed by arylation is an increasingly attractive strategy that avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical.
Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability for the production of fluorinated pyrimidines. This technology allows for precise control over reaction parameters, which can be critical for challenging fluorination or coupling steps.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of pyrimidine derivatives. researchgate.net
| Methodology | Description | Potential Advantages |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds using a palladium catalyst. | High efficiency and functional group tolerance. |
| Direct C-H Arylation | Direct formation of an aryl-heteroaryl bond without pre-functionalization. | Increased atom economy and fewer synthetic steps. |
| Flow Chemistry | Performing reactions in a continuous flowing stream. | Improved safety, scalability, and control. |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | Reduced reaction times and often higher yields. researchgate.net |
Application of Artificial Intelligence and Machine Learning in Pyrimidine Research and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and accurate prediction of molecular properties and the generation of novel drug candidates. rsc.orgaurigeneservices.com
Future applications of AI/ML in the context of this compound and related compounds include:
Predictive Modeling: ML models can be trained on large datasets of pyrimidine derivatives to predict various properties, including:
Bioactivity: Predicting the inhibitory activity against specific targets, such as protein kinases. springernature.com
ADMET Properties: Forecasting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles to identify candidates with favorable drug-like properties early in the discovery process. greenstonebio.comstanford.edu
Selectivity: Predicting the selectivity of a compound against a panel of related targets to minimize off-target effects.
Generative Models: Deep learning-based generative models can design novel pyrimidine derivatives with desired properties. nih.gov These models can explore vast chemical spaces to propose new molecules that are optimized for potency, selectivity, and favorable ADMET characteristics. For instance, a generative model could be tasked with designing analogs of this compound with improved solubility while maintaining high target affinity.
Synthesis Planning: AI tools can assist in devising synthetic routes for novel pyrimidine derivatives. By analyzing known reactions, these tools can propose step-by-step synthetic pathways, potentially identifying more efficient or novel routes.
The integration of these computational approaches with experimental validation will undoubtedly accelerate the discovery and development of next-generation therapeutics based on the fluorinated pyrimidine scaffold. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
